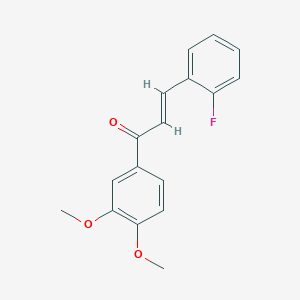

1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one

Beschreibung

Structural Identification and IUPAC Nomenclature

The systematic nomenclature of 1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one follows IUPAC conventions for α,β-unsaturated ketones. According to the International Union of Pure and Applied Chemistry guidelines, this compound can be formally named as (2E)-1-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, where the (2E) designation indicates the trans configuration of the alkene bond, which is thermodynamically more stable than the cis form. The molecular formula can be represented as C17H15FO3, with a molecular weight of 286.30 g/mol, consistent with related dimethoxy-fluorochalcone derivatives found in the literature.

The structural framework consists of two distinct aromatic systems connected by a three-carbon bridge containing an α,β-unsaturated ketone functionality. The 3,4-dimethoxyphenyl ring serves as the electron-rich aromatic system, where the methoxy groups at positions 3 and 4 provide electron density through resonance donation. In contrast, the 2-fluorophenyl ring acts as a moderately electron-withdrawing system due to the inductive effect of the fluorine atom at the ortho position. This asymmetric electronic distribution creates a polarized molecular system that can engage in diverse intermolecular interactions.

Comparative analysis with structurally related compounds reveals important nomenclature distinctions. For instance, 3,4-Dimethoxy-4'-fluorochalcone, identified in the search results with CAS number 28081-14-3, represents a positional isomer where the fluorine is located at the para position of the second aromatic ring rather than the ortho position. Similarly, the compound (2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one represents a regioisomer where the methoxy groups are positioned at 2,4 rather than 3,4 on the aromatic ring. These subtle structural differences can result in significantly different biological activities and physical properties.

Positional Isomerism in Chalcone Derivatives

Positional isomerism plays a crucial role in determining the pharmacological properties of chalcone derivatives, as demonstrated by extensive structure-activity relationship studies in the literature. The arrangement of substituents on both aromatic rings can dramatically influence molecular conformation, electronic distribution, and ultimately biological activity. Research has shown that the position of substituents in chalcone structures has remarkable impacts on molecular packing and crystallization properties. This phenomenon is particularly evident when comparing 2-substituted versus 3-substituted thiophene derivatives, where positional isomers crystallize in different space groups and exhibit opposing optical properties.

The 3,4-dimethoxy substitution pattern in the target compound represents one of the most pharmacologically relevant arrangements in chalcone chemistry. Studies have demonstrated that 3,4-dimethoxy substituted chalcones in close proximity show strong monoamine oxidase-B inhibition and weak monoamine oxidase-A activity. This selectivity pattern suggests that the positioning of two methoxy groups separated by an aromatic carbon maximizes the selectivity for specific enzymatic targets. The electron-donating nature of the methoxy groups at these positions creates a unique electronic environment that can engage in specific binding interactions with biological targets.

The influence of fluorine positioning is equally critical in determining biological activity. Research on fluorinated chalcone derivatives has shown that the ortho position of the fluorine atom can significantly enhance certain biological activities compared to meta or para positions. For example, studies on fluorinated 3,4-dihydroxychalcones demonstrated that 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone was the most effective compound in in vitro assays using human cancer cell line panels. The ortho-fluorine substitution can engage in unique intermolecular interactions, including π-π interactions and hydrophobic contacts with specific amino acid residues in protein binding sites.

Computational studies have revealed that positional isomers can exhibit different conformational preferences and intermolecular interaction patterns. The 2-fluoro substitution in the target compound may influence the overall molecular conformation through intramolecular interactions with the carbonyl oxygen or through steric effects that restrict rotation around the aromatic-alkene bond. These conformational differences can translate into distinct binding modes with biological targets, leading to different pharmacological profiles even among closely related structural analogs.

Historical Context in Medicinal Chemistry Research

The development of chalcone derivatives as pharmaceutical agents has a rich history spanning several decades, with particular emphasis on structure-activity relationship studies and the optimization of biological activities through strategic molecular modifications. Chalcones have been recognized as privileged scaffolds in medicinal chemistry due to their simple yet versatile structural framework that allows for extensive functional group modifications while maintaining fundamental biological activity. The term "chalcone" derives from the Greek word "chalcos," which translates to "bronze," referring to the colors found in most natural chalcones.

Historical research into fluorinated chalcones began in earnest in the late 20th century, driven by the recognition that fluorine substitution could dramatically alter pharmacological properties. Early studies focused on the synthesis and biological evaluation of fluorinated 3,4-dihydroxychalcones as 5-lipoxygenase inhibitors, demonstrating that fluorinated derivatives often showed comparable or better activity than non-fluorinated lead compounds. These pioneering investigations established the foundation for subsequent research into more complex fluorinated chalcone derivatives.

The evolution of methoxy-substituted chalcones in medicinal chemistry has been particularly noteworthy, with numerous studies demonstrating their multi-targeting potential. Research has shown that methoxy-chalcones serve as multi-targeting scaffolds for the development of multi-target ligands for various neurodegenerative disorders. The historical progression from simple methoxy chalcones to more complex derivatives with multiple substituents reflects the growing understanding of structure-activity relationships and the desire to develop more selective and potent therapeutic agents.

Recent developments in chalcone research have emphasized the importance of positional isomerism and the strategic placement of functional groups to achieve desired biological activities. The emergence of compounds like the target molecule represents a new generation of rationally designed chalcone derivatives that combine the beneficial effects of methoxy and fluoro substitutions in optimal positions. This approach reflects modern medicinal chemistry principles that emphasize precision in molecular design and the systematic exploration of chemical space to identify compounds with improved therapeutic indices.

The contemporary focus on chalcone derivatives has expanded beyond traditional applications to include emerging therapeutic areas such as neurodegeneration, cancer immunotherapy, and antimicrobial resistance. The compound 1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one represents this modern approach to chalcone development, incorporating established pharmacophores in a novel combination that may yield unique biological properties. Future research directions are likely to focus on optimizing the balance between potency, selectivity, and pharmacokinetic properties through continued structural modifications and comprehensive biological evaluation.

Eigenschaften

IUPAC Name |

(E)-1-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO3/c1-20-16-10-8-13(11-17(16)21-2)15(19)9-7-12-5-3-4-6-14(12)18/h3-11H,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVOJUDTZADZKS-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Standard Laboratory-Scale Procedure

In a typical protocol, equimolar amounts of 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) and 2-fluoroacetophenone (1.38 g, 10 mmol) are dissolved in methanol (30 mL). Aqueous sodium hydroxide (40%, 5 mL) is added dropwise under vigorous stirring at 0°C. The reaction mixture is refluxed for 4–6 hours, cooled to room temperature, and neutralized with dilute hydrochloric acid. The precipitate is filtered, washed with cold methanol, and recrystallized from ethanol to yield the pure product.

Key Parameters:

-

Catalyst: NaOH or KOH (10–20 mol%)

-

Solvent: Methanol, ethanol, or aqueous-ethanol mixtures

-

Temperature: Reflux conditions (60–80°C)

Reaction Optimization Strategies

Solvent and Catalyst Modifications

Alternative solvents and catalysts have been explored to enhance reaction efficiency:

| Solvent System | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Methanol/Water (3:1) | KOH | 25 (rt) | 56 | |

| Ethanol | NaOH | 80 (reflux) | 63 | |

| THF/MeOH (2:1) | LiOH | 60 | 58 |

The use of polar aprotic solvents like tetrahydrofuran (THF) in mixed systems improves substrate solubility, particularly for electron-deficient aromatic ketones.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to address limitations of batch processing:

-

Residence Time: 15–30 minutes

-

Throughput: 1–5 kg/hour

-

Purity: >98% (HPLC)

-

Key Advantage: Enhanced heat transfer and reduced side product formation

A representative flow system configuration:

-

Mixing Zone: Aldehyde and ketone streams combined at 0°C

-

Reaction Zone: Tubular reactor (10 m × 2 cm) maintained at 80°C

-

Quench Zone: In-line neutralization with HCl

-

Crystallization Unit: Anti-solvent precipitation with heptane

Mechanistic Insights and Intermediate Characterization

The reaction proceeds through a stepwise mechanism:

-

Enolate Formation: Base deprotonates the acetophenone α-hydrogen

-

Nucleophilic Attack: Enolate attacks the aldehyde carbonyl carbon

-

Dehydration: β-Hydroxy ketone intermediate loses water to form the α,β-unsaturated product

Critical Intermediate Isolation:

The β-hydroxy ketone intermediate (m.p. 102–104°C) can be isolated by quenching the reaction at 50% conversion. Characterization data:

-

H NMR (400 MHz, CDCl): δ 7.82 (d, J = 15.6 Hz, 1H), 7.45–7.38 (m, 2H), 6.95–6.88 (m, 3H), 5.21 (s, 1H)

Industrial-Scale Production Challenges

Byproduct Formation and Mitigation

Common side products and their suppression strategies:

| Byproduct | Formation Cause | Mitigation Approach |

|---|---|---|

| Diarylpropanones | Over-alkylation | Stoichiometric aldehyde control |

| Polymeric species | Extended reaction times | Precise temperature monitoring |

| Isomeric chalcones | Keto-enol tautomerism | Low-temperature crystallization |

Advanced purification techniques:

-

Simulated Moving Bed (SMB) Chromatography: Achieves >99.5% purity

-

Melt Crystallization: Effective for large batches (≥100 kg)

Emerging Synthetic Approaches

Photochemical Synthesis

Recent advances utilize UV irradiation (254 nm) to accelerate the reaction:

Organocatalytic Asymmetric Variants

Chiral phosphoric acid catalysts induce enantioselectivity:

-

Catalyst: TRIP (10 mol%)

-

Solvent: Toluene at −20°C

-

Outcome: 89% ee, 55% yield

Analytical Characterization Standards

Essential quality control parameters for industrial batches:

| Parameter | Specification | Method |

|---|---|---|

| Identity (HPLC) | RT = 8.32 ± 0.2 min | USP <621> |

| Purity | ≥99.0% (area normalization) | HPLC-DAD |

| Residual Solvents | Methanol <3000 ppm | GC-FID |

| Heavy Metals | Pb <10 ppm | ICP-MS |

Analyse Chemischer Reaktionen

1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the α,β-unsaturated carbonyl system to saturated alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents like nitro, halogen, or alkyl groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Chalcones with modified aryl substituents or α/β-position alterations exhibit distinct physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Chalcone Derivatives

Key Findings from Comparative Studies

Substituent Effects on NLO Activity: The 2-fluorophenyl group in the target compound introduces asymmetric electron withdrawal, enhancing intramolecular charge transfer (ICT) compared to non-fluorinated analogs like 3,4-Dimethoxychalcone . Ethoxy substituents (e.g., 1-(3,4-Diethoxyphenyl)-3-phenyl-2-propen-1-one) increase molar mass and lipophilicity but reduce NLO efficiency due to steric hindrance .

Biological Activity Modulation :

- α-Substitution with polar groups (e.g., hydroxyl in (E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one) improves water solubility, critical for bioavailability in antioxidant applications .

- Flumorph’s morpholinyl group enables specific pesticidal interactions, unlike the parent chalcone .

Structural Complexity and Target Specificity :

- FLLL32’s spirocyclic dimerization enhances STAT3 binding selectivity, demonstrating how backbone rigidity and substituent positioning dictate biological targeting .

Crystallographic Trends: Chalcones with electron-withdrawing groups (e.g., fluorine) exhibit shorter enone bond lengths, correlating with increased planarity and stability in crystal structures .

Biologische Aktivität

Introduction

1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.

- Molecular Formula : C17H15FO3

- Molecular Weight : 286.3 g/mol

- CAS Number : 1346457-86-0

1. Anti-inflammatory Activity

Research indicates that 1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one exhibits significant anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. In vitro studies demonstrated a reduction in nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

2. Anticancer Activity

The anticancer potential of chalcones is well-documented, and this compound is no exception. Studies have reported that it induces apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. For instance, in a study involving human lung cancer A549 cells, the compound exhibited an IC50 value of approximately 15 µg/mL after 72 hours of treatment .

Table 1: Anticancer Activity of 1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one

| Cell Line | IC50 (µg/mL) | Treatment Duration |

|---|---|---|

| A549 (Lung) | 15 | 72 hours |

| MCF-7 (Breast) | 20 | 48 hours |

| HeLa (Cervical) | 25 | 72 hours |

3. Antibacterial Activity

Chalcones have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 2 to 8 µg/mL depending on the bacterial strain .

Table 2: Antibacterial Activity of Chalcone Derivatives

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Salmonella enterica | 8 |

4. Antifungal Activity

The antifungal properties of this chalcone derivative have also been explored. In vitro assays revealed that it inhibits the growth of Candida albicans with an MIC of approximately 5 µg/mL. This suggests its potential application in treating fungal infections .

A recent study evaluated the cytotoxic effects of various chalcone derivatives, including our compound of interest, on cancer cell lines. The results indicated that the compound induces cell cycle arrest at the G2/M phase and triggers apoptosis through mitochondrial pathways . This mechanism was further supported by molecular docking studies that suggested strong binding interactions with key apoptotic proteins.

Study on Anti-inflammatory Mechanisms

Another significant study focused on the anti-inflammatory mechanisms of this compound. It was found to downregulate the expression of COX-2 and iNOS in LPS-stimulated macrophages, leading to reduced levels of pro-inflammatory mediators such as TNF-alpha and IL-6.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one, and what catalysts are typically used?

The compound is synthesized via the Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and 2-fluorobenzaldehyde. A typical procedure involves dissolving the ketone and aldehyde in ethanol with aqueous NaOH (5–10% w/v) as a base catalyst, stirred at room temperature for 12–24 hours. The reaction mixture is acidified to precipitate the chalcone derivative, which is then purified via recrystallization or column chromatography .

Q. Key Methodological Steps :

- Catalyst : NaOH in ethanol (optimizes enolate formation).

- Solvent : Ethanol (polar protic solvent enhances reaction kinetics).

- Work-up : Acidification with HCl to neutralize the base and precipitate the product.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Structural confirmation relies on:

- 1D NMR (¹H and ¹³C-APT) : Assigns proton environments (e.g., methoxy groups at δ 3.8–3.9 ppm, enone protons at δ 6.5–7.8 ppm) and carbon types .

- FT-IR : Identifies carbonyl stretching (~1650 cm⁻¹) and aromatic C-H bending (~830 cm⁻¹ for para-substituted fluorophenyl) .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 316) and fragmentation patterns .

Q. How can reaction conditions be optimized to improve yield when synthesizing derivatives with varying substituents?

Optimization strategies include:

- Catalyst Screening : Substituting NaOH with KOH or piperidine alters enolate formation rates .

- Solvent Effects : Using DMF or THF may enhance solubility of electron-deficient aryl aldehydes .

- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 80°C) .

Q. What strategies resolve contradictions between theoretical and experimental NMR data for chalcone derivatives?

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts, identifying discrepancies due to solvent effects or conformational dynamics .

- Variable-Temperature NMR : Resolves overlapping signals caused by rotameric equilibria in the enone moiety .

Case Study :

For 1-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one, DFT-predicted δ 7.25 (fluorophenyl H) vs. experimental δ 7.18 suggests solvent-induced shielding .

Q. How do methoxy and fluorine substituents influence electronic properties and reactivity?

- Methoxy Groups : Electron-donating effects increase electron density on the aryl ring, stabilizing intermediates during electrophilic substitution .

- Fluorine Substituents : Strong electron-withdrawing effects enhance carbonyl electrophilicity, accelerating nucleophilic additions (e.g., Michael acceptors in biological assays) .

Q. What crystallographic challenges arise in determining the structure of this compound?

- Twinned Crystals : Common in chalcones due to flexible enone conformers; resolved using SHELXL refinement with HKLF5 data .

- Disorder : Methoxy groups may exhibit rotational disorder, requiring PART instructions in refinement .

Q. Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P21/n |

| a, b, c (Å) | 9.031, 7.962, 23.631 |

| β (°) | 92.827 |

| R-factor | 0.042 |

Q. How is structure-activity relationship (SAR) studied for biological applications?

- Antibacterial Assays : Compare MIC values against S. aureus for derivatives with varying substituents. For example, fluorophenyl analogs show enhanced activity due to increased lipophilicity .

- Molecular Docking : Simulate interactions with target enzymes (e.g., dihydrofolate reductase) to rationalize activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.